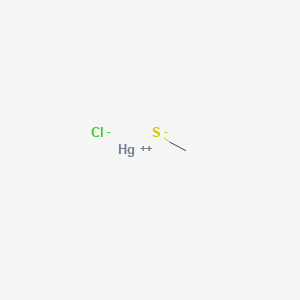
Mercury chloride methanethiolate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury chloride methanethiolate (1/1/1) is a chemical compound that consists of mercury, chloride, and methanethiolate in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury chloride methanethiolate can be synthesized through the reaction of elemental mercury with methanethiol in the presence of a chloride source. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. One common method involves the use of mercury(II) chloride and methanethiol in an aqueous solution, resulting in the formation of mercury chloride methanethiolate.
Industrial Production Methods
Industrial production of mercury chloride methanethiolate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Mercury chloride methanethiolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.
Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.
Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury chloride methanethiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.
Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mercury(II) chloride: A related compound with similar chemical properties but different reactivity and applications.
Mercury(II) methanethiolate: Another similar compound that shares some properties with mercury chloride methanethiolate but has distinct differences in its chemical behavior.
Uniqueness
Mercury chloride methanethiolate is unique due to its specific combination of mercury, chloride, and methanethiolate, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol-containing molecules makes it particularly valuable in biological and medical research.
Properties
CAS No. |
53356-94-8 |
|---|---|
Molecular Formula |
CH3ClHgS |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
mercury(2+);methanethiolate;chloride |
InChI |
InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2 |
InChI Key |
UJKLWMUIPDHPIO-UHFFFAOYSA-L |
Canonical SMILES |
C[S-].[Cl-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















